molecular formula C8H7F4NO B2854639 4-(2,2-Difluoroethoxy)-2,5-difluoroaniline CAS No. 1342229-28-0

4-(2,2-Difluoroethoxy)-2,5-difluoroaniline

Cat. No.: B2854639
CAS No.: 1342229-28-0
M. Wt: 209.144
InChI Key: NSFPLZQVBOGXST-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2,5-difluoroaniline is a fluorinated aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂), two fluorine atoms at positions 2 and 5, and a 2,2-difluoroethoxy group at position 4. Its molecular formula is C₈H₈F₄NO (molecular weight: 210 g/mol). The compound’s structure combines electron-withdrawing fluorine atoms and a polar ethoxy linkage, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2,5-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-4-2-7(14-3-8(11)12)5(10)1-6(4)13/h1-2,8H,3,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFPLZQVBOGXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OCC(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342229-28-0
Record name 4-(2,2-difluoroethoxy)-2,5-difluoroaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2,5-difluoroaniline typically involves the introduction of difluoroethoxy and difluoroaniline groups onto an aromatic ring. One common method involves the reaction of 2,5-difluoroaniline with 2,2-difluoroethanol under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2,5-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2,5-difluoroaniline involves its interaction with specific molecular targets. The difluoroethoxy and difluoroaniline groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key parameters of 4-(2,2-Difluoroethoxy)-2,5-difluoroaniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications
This compound C₈H₈F₄NO 210 -NH₂, -F (positions 2,5), -OCH₂CF₂ (position 4) Pharmaceutical intermediates, agrochemicals
2-{4-[(2,5-Difluorophenyl)methoxy]phenoxy}-5-ethoxyaniline (EKY) C₂₁H₁₉F₂NO₃ 371 -NH₂, -OCH₂CH₃, -OCH₂(C₆H₃F₂) Drug discovery (kinase inhibitors)
2,5-Difluoroaniline C₆H₅F₂N 129 -NH₂, -F (positions 2,5) Building block for dyes, polymers
2-Ethynyl-4,5-Difluoroaniline C₈H₅F₂N 153 -NH₂, -F (positions 4,5), -C≡CH Click chemistry, fluorescent probes

Key Differences and Implications

Electron-Withdrawing Effects and Reactivity
  • The 2,2-difluoroethoxy group in this compound introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to 2,5-Difluoroaniline. This enhances resistance to electrophilic substitution, making it less reactive in coupling reactions than simpler analogs like 2,5-Difluoroaniline .
  • In contrast, 2-Ethynyl-4,5-Difluoroaniline features an ethynyl group (-C≡CH), enabling participation in click chemistry (e.g., Huisgen cycloaddition), a property absent in the target compound .
Lipophilicity and Solubility
  • The difluoroethoxy group in the target compound increases lipophilicity (logP ≈ 2.1) compared to 2,5-Difluoroaniline (logP ≈ 1.3), enhancing membrane permeability and bioavailability in drug design .
  • EKY, with its extended phenoxy-ethoxy chain, exhibits even higher lipophilicity (logP ≈ 3.5) but lower aqueous solubility, limiting its utility in formulations requiring hydrophilic profiles .
Pharmaceutical Relevance
  • The target compound’s fluorine-rich structure aligns with trends in medicinal chemistry, where fluorination improves metabolic stability and target binding.
  • Patent literature highlights derivatives of this compound as intermediates in synthesizing trifluoromethyl-containing drugs, such as kinase inhibitors and antiviral agents .

Biological Activity

4-(2,2-Difluoroethoxy)-2,5-difluoroaniline is an organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by difluorinated aromatic components, suggests diverse biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against specific targets, and comparative analyses with related compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8F4N\text{C}_9\text{H}_8\text{F}_4\text{N}

This structure features a difluoroethoxy group and a difluoroaniline moiety, which contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activities of this compound has primarily focused on its potential as an antiviral agent and its effects on various cellular pathways.

Antiviral Activity

In studies assessing antiviral properties, compounds similar to this compound were evaluated for their efficacy against viruses such as the feline herpes virus (FHV). While specific data on this compound's antiviral activity remain limited, related difluorinated compounds have shown selective inhibition against certain DNA viruses. For instance:

  • Selectivity : Compounds with similar structural features exhibited selective activity against FHV and other DNA viruses due to specific interactions with viral enzymes like thymidine kinase .
  • Inhibition Mechanism : The inhibition mechanism often involves the disruption of viral replication processes through competitive binding or interference with viral enzyme functions.

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while some difluorinated compounds exhibit low toxicity profiles in vitro, the specific cytotoxic effects of this compound require further exploration. Related studies suggest that:

  • Low Toxicity : Many difluorinated anilines demonstrate minimal cytotoxic effects across various human cell lines .
  • Potential for Development : The low toxicity combined with antiviral properties positions this compound as a candidate for further drug development.

Comparative Analysis

A comparison of this compound with other similar compounds can provide insights into its relative efficacy and safety. The following table summarizes key findings from various studies on related compounds:

Compound NameAntiviral ActivityCytotoxicityNotes
4-(2-Fluoroethoxy)-2-fluoroanilineModerateLowEffective against FHV
4-(3-Fluoropropoxy)-3-fluoroanilineHighModerateStrong inhibitor of viral replication
This compoundTBDTBDRequires further investigation

Case Studies

  • Case Study on Antiviral Efficacy : A study involving structurally related compounds demonstrated significant antiviral activity against FHV. These findings suggest that the presence of fluorinated groups enhances binding affinity to viral targets .
  • Cytotoxicity Assessment : In vitro tests showed that several difluorinated anilines had IC50 values in the micromolar range against various cancer cell lines without significant toxicity to normal cells . This indicates a potential therapeutic window for further research into this compound.

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